4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine
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Overview
Description
4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine is a complex organic compound characterized by the presence of both chlorophenyl and phenylsulfonyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and phenylsulfonyl groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions using chlorophenyl sulfonyl chloride.
Attachment of the Phenylsulfonyl Group: This is typically done through sulfonylation reactions using phenylsulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature and pressure.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-({[(4-Bromophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine: Similar structure with a bromine atom instead of chlorine.
4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine: Contains a methyl group instead of chlorine.
4-({[(4-Nitrophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine: Features a nitro group in place of chlorine.
Uniqueness
4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S2/c18-14-6-8-17(9-7-14)27(23,24)25-19-15-10-12-20(13-11-15)26(21,22)16-4-2-1-3-5-16/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCRANCOSJRHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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